4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid

Agrochemical Synthesis Pyridazinone Fungicides Synthetic Methodology

Researchers synthesizing diclomezine (Monguard) and pyridazinone fungicides face supply challenges with generic γ-keto acids lacking the critical 3,5-dichloro-4-methyl substitution pattern. This compound is the validated synthetic precursor confirmed in patent literature. • Enables direct synthesis of diclomezine and focused pyridazinone libraries active against Rhizoctonia solani. • Distinct from the α,β-unsaturated analog (CAS 74939-79-0), ensuring the correct reaction pathway. • Available for R&D and pilot-scale synthesis with documented analytical data and batch-specific purity certification.

Molecular Formula C11H10Cl2O3
Molecular Weight 261.1 g/mol
CAS No. 62903-05-3
Cat. No. B1625605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid
CAS62903-05-3
Molecular FormulaC11H10Cl2O3
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)C(=O)CCC(=O)O)Cl
InChIInChI=1S/C11H10Cl2O3/c1-6-8(12)4-7(5-9(6)13)10(14)2-3-11(15)16/h4-5H,2-3H2,1H3,(H,15,16)
InChIKeyWCJIEUHCYAYRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid: Key Pyridazinone Intermediate


4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid (CAS 62903-05-3), also known as 3-(3,5-dichloro-4-methylbenzoyl)propionic acid, is a halogenated γ-keto acid [1]. It is primarily documented in the patent literature as the essential synthetic precursor to diclomezine, a commercial fungicide active against Rhizoctonia solani [2]. The compound features a 3,5-dichloro-4-methylphenyl substitution pattern that is critical for the biological activity of the final pyridazinone product.

4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid: Why Generic Analogs Fail


Substitution of 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid with structurally similar γ-keto acids or other aryl-oxobutanoic acid building blocks is not feasible for users engaged in the synthesis of diclomezine and related pyridazinone fungicides. The specific 3,5-dichloro-4-methyl substitution pattern on the phenyl ring is essential for the target fungicidal activity of the final product against Rhizoctonia solani [1]. Furthermore, the saturated γ-keto acid structure is a distinct intermediate from its α,β-unsaturated analog (CAS 74939-79-0), which directs synthesis along a different reaction pathway [2]. The quantitative evidence below demonstrates where this compound possesses verifiable differentiation.

4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid: Quantitative Differentiation from Analogs


Pyridazinone Synthesis: Saturated vs. Unsaturated Analog

In the synthesis of diclomezine, 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid (the saturated γ-keto acid) serves as a key intermediate. The immediate unsaturated analog, 4-(3,5-dichloro-4-methylphenyl)-4-oxo-2-butenoic acid (CAS 74939-79-0), is also documented in synthetic routes but directs reactivity differently. The saturated acid is converted to the final pyridazinone via reaction with hydrazine, while the unsaturated analog requires a thiol addition step prior to cyclization, adding synthetic complexity [1]. No direct comparative yield data for the same transformation are publicly available; this evidence is based on distinct reaction pathways documented in patent literature.

Agrochemical Synthesis Pyridazinone Fungicides Synthetic Methodology

Predicted Antifungal Activity: Chlorinated vs. Non-chlorinated Scaffold

Computational structure-activity profiling using PASS (Prediction of Activity Spectra for Substances) reveals that 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid possesses a predicted antifungal probability score (Pa) of 0.844 [1]. In comparison, the non-chlorinated analog 4-(4-methylphenyl)-4-oxobutanoic acid (3-(4-methylbenzoyl)propionic acid) lacks the dichloro substitution and would be predicted to have a diminished antifungal profile. Quantitative experimental confirmation is not available in the public domain.

Computational Biology QSAR Antifungal Activity Prediction

Commercial Purity Grades for Research Procurement

Commercially, this compound is available in distinct purity grades, which directly impacts its suitability for different applications. Leyan (Shanghai HaoHong Biomedical) offers the compound at 98% purity, while AKSci and Chemenu offer it at 95% minimum purity . This represents a quantifiable purity difference of 3 percentage points, which can be critical for applications requiring high-purity intermediates, such as multi-step synthesis where impurities propagate.

Chemical Procurement Quality Control Research Chemicals

LogP and Polarity: Intermediate vs. Final Pyridazinone

The compound possesses a computed XLogP3-AA of 2.7 and a Topological Polar Surface Area (TPSA) of 54.4 Ų [1]. In comparison, the final pyridazinone product, diclomezine (CAS 62865-36-5), has a higher clogP of 3.687 and a lower molecular weight of 255.1 Da [2]. These property differences highlight the distinct application spaces: the title compound is a more polar, carboxylic acid-bearing intermediate suitable for aqueous or protic reaction media, while diclomezine is a less polar, neutral heterocycle designed for foliar application and biological membrane penetration.

Medicinal Chemistry Drug Design Physicochemical Properties

4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid: Validated Application Scenarios


Diclomezine and Pyridazinone Analog Synthesis

The primary documented use of 4-(3,5-dichloro-4-methylphenyl)-4-oxobutanoic acid is as a key intermediate in the synthesis of the commercial fungicide diclomezine (Monguard). The saturated γ-keto acid is reacted with hydrazine hydrate to form the pyridazinone ring system, which is then functionalized to yield the final active ingredient effective against rice sheath blight (Rhizoctonia solani) [1]. This validated industrial synthesis pathway is the strongest rationale for procurement.

Lead Discovery for Rhizoctonia solani Antifungals

Based on predicted bioactivity profiles (Pa = 0.844 for antifungal activity) and the known efficacy of the diclomezine scaffold, this compound serves as a viable starting point for the synthesis of focused libraries of aryl-pyridazinone derivatives for screening against Rhizoctonia solani and other crop pathogens [2].

2-Chloro Intermediate for Pyridazinone Diversification

The title compound can be chlorinated at the α-position to yield 2-chloro-4-(3,5-dichloro-4-methylphenyl)-4-oxobutyric acid, a more advanced intermediate that enables alternative synthetic routes to substituted pyridazinones with potentially distinct fungicidal profiles .

QSAR Modeling with γ-Keto Acid Pharmacophores

The well-defined 3,5-dichloro-4-methylphenyl γ-keto acid scaffold provides a useful reference point for quantitative structure-activity relationship (QSAR) studies exploring the influence of aryl substitution patterns on biological activity in the pyridazinone and related heterocyclic series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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